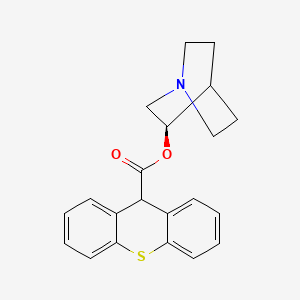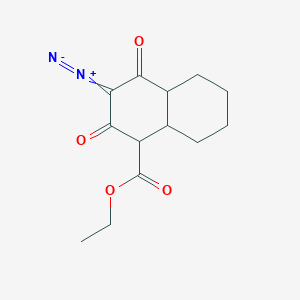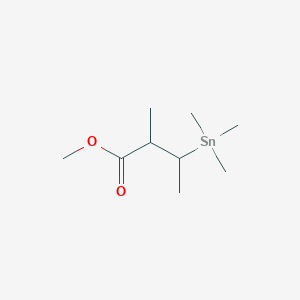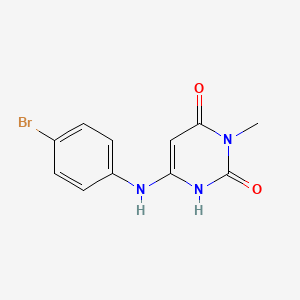
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(222)oct-3-yl ester, ®- is a complex organic compound that features a thioxanthene core and a bicyclic azabicyclo octane ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- typically involves multiple steps. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which is a key intermediate. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure and is used in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: Another related compound with a bicyclic scaffold, commonly found in tropane alkaloids.
Uniqueness
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- is unique due to its combination of a thioxanthene core and an azabicyclo octane ester. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
112605-31-9 |
|---|---|
Molekularformel |
C21H21NO2S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 9H-thioxanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO2S/c23-21(24-17-13-22-11-9-14(17)10-12-22)20-15-5-1-3-7-18(15)25-19-8-4-2-6-16(19)20/h1-8,14,17,20H,9-13H2/t17-/m0/s1 |
InChI-Schlüssel |
YOMAFTQMEKOWLJ-KRWDZBQOSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H](C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35 |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)



![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
